molecular formula C25H19F3N2O3S B2404314 3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005261-03-9

3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2404314
CAS RN: 1005261-03-9
M. Wt: 484.49
InChI Key: POLMJDIEAXQIPX-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methylthio group, a trifluoromethyl group, and a dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione group. These groups could potentially confer various properties to the compound, such as reactivity, polarity, and bioactivity .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The trifluoromethyl group is electron-withdrawing, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the trifluoromethyl group is known to undergo various reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .

Future Directions

Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, studying its physical and chemical properties, and testing its bioactivity .

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3S/c1-34-19-12-10-15(11-13-19)21-20-22(33-30(21)17-7-3-2-4-8-17)24(32)29(23(20)31)18-9-5-6-16(14-18)25(26,27)28/h2-14,20-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLMJDIEAXQIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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